Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

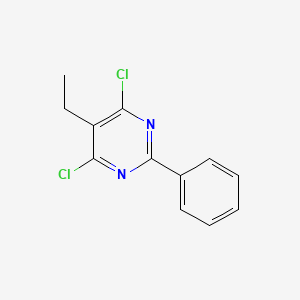

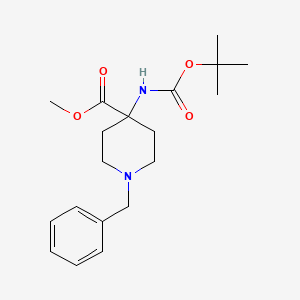

“Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is a chemical reagent used in the preparation of pharmaceutical compounds . It is an intermediate for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors and therapeutic agents .

Molecular Structure Analysis

The molecular formula of “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is C19H28N2O4 . The InChI code is 1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” are not detailed in the search results, it is known to be used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .Physical And Chemical Properties Analysis

“Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate” is a white to off-white solid or powder . It has a molecular weight of 348.44 g/mol . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate”, focusing on unique applications:

SIRT2 Inhibitors

This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which act as inhibitors of the silent information regulator human type 2 (SIRT2). These inhibitors have potential applications in treating neurodegenerative diseases .

Cdk5/p25 Kinase Inhibitors

Piperidine derivatives, including this compound, are used in the development of Cdk5/p25 kinase inhibitors . These inhibitors are important in studying neurodegenerative diseases like Alzheimer’s, where Cdk5 plays a role in neuronal death .

Antimalarials

The compound has applications in synthesizing antimalarial drugs. Piperidine derivatives have been shown to possess antimalarial properties, which are crucial in the fight against malaria .

Cyclin-dependent Kinase Inhibitors

It is also used in creating selective cyclin-dependent kinase 4/6 inhibitors , which have implications in cancer therapy by inhibiting cell division and tumor growth .

IKKβ Inhibitors

The compound is involved in the synthesis of IKKβ inhibitors . These inhibitors can play a role in treating inflammatory diseases and certain types of cancer by interfering with the NF-κB pathway .

P2Y12 Antagonists

As a building block, it contributes to the development of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, which is important in preventing thrombotic events .

Soluble Epoxide Hydrolase Inhibitors

It is used in creating inhibitors for human and murine soluble epoxide hydrolase, which have potential therapeutic applications in cardiovascular diseases .

Anti-HIV-1 Activity

This compound is utilized in synthesizing a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, contributing to HIV treatment strategies .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, also known as 1-Benzyl-4-N-Boc-amino-isonipecotic acid methyl ester, is a complex organic compound. Similar compounds have been used in the synthesis of derivatives that act as potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of hiv-1 nnrtis . These inhibitors work by binding to reverse transcriptase, an enzyme HIV uses to convert its RNA into DNA, thereby preventing the virus from replicating.

Propiedades

IUPAC Name |

methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUDWKUABCGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612162 |

Source

|

| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294180-37-3 |

Source

|

| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)